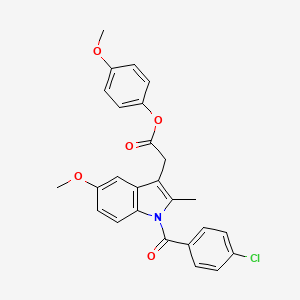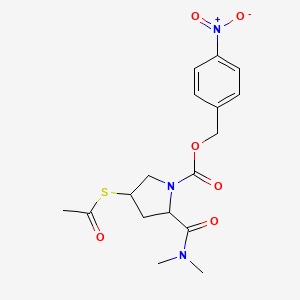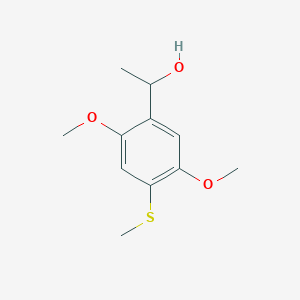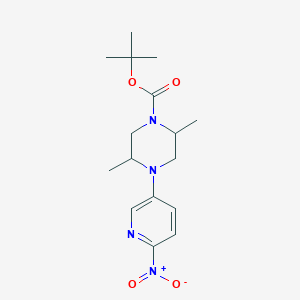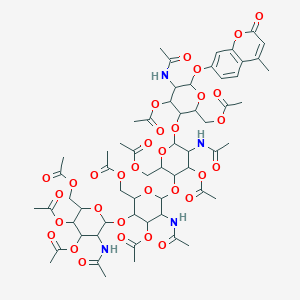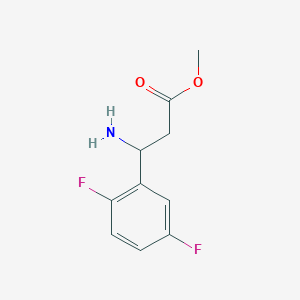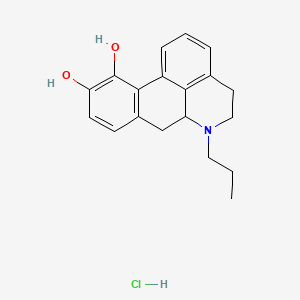
N-Propylnorapomorphine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S(+)-プロピルノルアポモルフィン塩酸塩は、アポモルフィンアルカロイド類に属する化学化合物です。アポモルフィンはドーパミン作動性活性が知られているため、その誘導体です。この化合物は、潜在的な薬理学的効果のために、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
S(+)-プロピルノルアポモルフィン塩酸塩の合成は、通常、アポモルフィン構造の修飾を含みます。一般的な方法には、塩基性条件下でノルアポモルフィンをプロピルハライドでアルキル化するものが含まれます。この反応は、通常、ジメチルホルムアミド(DMF)またはテトラヒドロフラン(THF)などの有機溶媒中で、水素化ナトリウム(NaH)またはtert-ブトキシカリウム(t-BuOK)などの強塩基を用いて行われます。
工業生産方法
工業的な設定では、S(+)-プロピルノルアポモルフィン塩酸塩の生産は、大規模なアルキル化反応と、目的の生成物を高純度で得るための再結晶やクロマトグラフィーなどの精製工程を含む場合があります。自動反応器や連続フローシステムを使用すると、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
S(+)-プロピルノルアポモルフィン塩酸塩は、次のものを含む様々な化学反応を受ける可能性があります。
酸化: この化合物は、キノン誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、それを元の親のアポモルフィン構造に戻すことができます。
置換: 求核置換反応は、分子に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 塩基の存在下でのハロゲン化アルキルまたはハロゲン化アシルなどの試薬が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノン誘導体を生成する可能性がありますが、置換反応は様々なアルキル化またはアシル化誘導体を生成する可能性があります。
科学研究での応用
S(+)-プロピルノルアポモルフィン塩酸塩は、科学研究でいくつかの応用があります。
化学: これは、他の複雑な分子の合成における前駆体として使用されます。
生物学: この化合物は、生物学的受容体、特にドーパミン受容体との相互作用について研究されています。
医学: 研究は、パーキンソン病などの神経疾患の治療における潜在的な治療効果に焦点を当てています。
産業: これは、医薬品の開発と創薬における研究ツールとして使用されています。
科学的研究の応用
S(+)-PROPYLNORAPOMORPHINE HCL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Research focuses on its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
S(+)-プロピルノルアポモルフィン塩酸塩の作用機序は、脳内のドーパミン受容体との相互作用を含みます。これは、運動制御やその他の神経機能の調節に関与するD2、D3、およびD5受容体に結合するドーパミン作動薬として作用します。この相互作用は、神経伝達物質の放出を調節し、脳内の様々なシグナル伝達経路に影響を与えることができます。
類似の化合物との比較
類似の化合物
アポモルフィン: ドーパミン作動性活性が知られている親化合物。
N-プロピルノルアポモルフィン: 同様の薬理学的特性を持つ別の誘導体。
ジヒドロキシアポモルフィン: 異なる置換パターンを持つ関連化合物。
独自性
S(+)-プロピルノルアポモルフィン塩酸塩は、その特定の立体化学とプロピル基の存在により、ドーパミン受容体に対する結合親和性と選択性に影響を与える可能性があり、独特です。これは、ドーパミン作動性薬剤の構造活性相関を研究するための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Apomorphine: The parent compound, known for its dopaminergic activity.
N-propylnorapomorphine: Another derivative with similar pharmacological properties.
Dihydroxyaporphine: A related compound with different substitution patterns.
Uniqueness
S(+)-PROPYLNORAPOMORPHINE HCL is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its binding affinity and selectivity for dopamine receptors. This makes it a valuable compound for studying the structure-activity relationships of dopaminergic agents.
特性
IUPAC Name |
6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQOGIDTIFQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638724 |
Source


|
| Record name | 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84454-80-8 |
Source


|
| Record name | N-Propylnorapomorphine HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
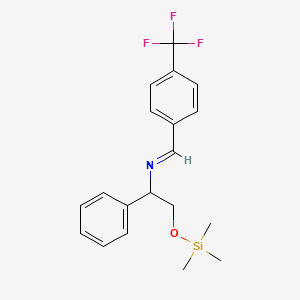
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)


